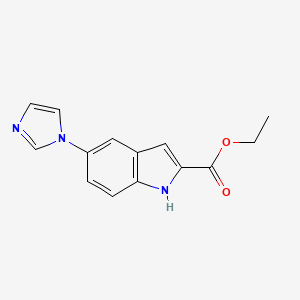
ethyl 5-(1H-imidazol-1-yl)-1H-indole-2-carboxylate
Cat. No. B8713400
M. Wt: 255.27 g/mol
InChI Key: IKSLDIBQJUHPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102692B2
Procedure details


2-[(E)-4-Imidazol-1-yl-phenylimino]-propionic acid ethyl ester (842 mg) was added to an Eaton's reagent (4 ml), and this was stirred at 100° C. for one hour. After adjusting the pH of the reaction mixture to 11 using an aqueous solution (about 10 ml) of 20% potassium phosphate, the mixture was extracted with ethyl acetate (30 ml). The organic layer was washed with an aqueous solution saturated with sodium chloride (20 ml), and the organic layer was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (dichloromethane/methanol). Thus, 5-imidazol-1-yl-1H-indole-2-carboxylic acid ethyl ester was obtained as a yellow amorphous material (370 mg, 47%).
Quantity
842 mg
Type
reactant
Reaction Step One


Name
potassium phosphate
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])/[C:5](=[N:7]/[C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH:18]=[CH:17][N:16]=[CH:15]2)=[CH:10][CH:9]=1)/[CH3:6])[CH3:2].CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[CH2:1]([O:3][C:4]([C:5]1[NH:7][C:8]2[C:9]([CH:6]=1)=[CH:10][C:11]([N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)=[CH:12][CH:13]=2)=[O:19])[CH3:2] |f:1.2,3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
842 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(/C(/C)=N/C1=CC=C(C=C1)N1C=NC=C1)=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Two
|
Name
|
potassium phosphate
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
this was stirred at 100° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with an aqueous solution saturated with sodium chloride (20 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel column chromatography (dichloromethane/methanol)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)N1C=NC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 370 mg | |
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
